molecular formula C10H8N2O B1483799 4-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2098019-07-7

4-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1483799
CAS RN: 2098019-07-7
M. Wt: 172.18 g/mol
InChI Key: XITIUQSRIPUMSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a furan compound with a pyrazole compound in the presence of a catalyst. The exact method would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and furan rings would likely make the compound planar or nearly planar. The prop-2-yn-1-yl group could introduce some steric hindrance .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The pyrazole ring might undergo electrophilic substitution reactions, while the alkyne group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might make the compound relatively stable, while the alkyne group could make it more reactive .

Scientific Research Applications

Catalytic Synthesis and Antioxidant Agents

Research conducted by Prabakaran et al. (2021) involved the synthesis of novel chalcone derivatives, including structures related to 4-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole. These compounds demonstrated potent antioxidant activities, confirmed through in vitro assays and molecular docking studies, highlighting their potential as therapeutic agents.

Antimicrobial Activity

A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including furan-2-yl-1H-pyrazole variants, and evaluated their biological activity. The compounds, upon interaction with chitosan, exhibited significant antimicrobial properties against a range of bacterial and fungal species, suggesting their use in developing new antimicrobial agents.

Molecular Docking and Biological Evaluation

El-Wahab et al. (2011) explored the synthesis of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus El-Wahab et al., 2011. These compounds were subjected to various reactions to afford derivatives with potential antibacterial and antifungal activities, supported by molecular docking studies to understand their interactions with biological targets.

Synthesis and Characterization

Research by Zheng et al. (2010) focused on the synthesis and characterization of new 3,5-diaryl-1H-pyrazoles. This work revealed the formation of molecular dimers through hydrogen bonding, showcasing the structural diversity and potential application of these compounds in material science and pharmaceutical development.

Anti-inflammatory and Antibacterial Agents

Ravula et al. (2016) developed novel pyrazoline derivatives exhibiting significant anti-inflammatory and antibacterial activities Ravula et al., 2016. These findings underscore the therapeutic potential of furan-2-yl-1H-pyrazole derivatives in treating inflammation and bacterial infections.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would be how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s reactive, it could be a fire risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

4-(furan-2-yl)-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-5-12-8-9(7-11-12)10-4-3-6-13-10/h1,3-4,6-8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIUQSRIPUMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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